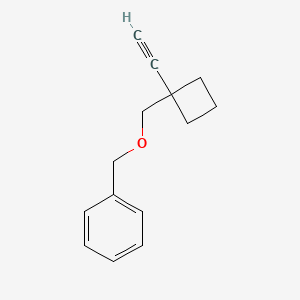
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and an ethynylcyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure conditions to facilitate the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring can interact with electrophiles to form intermediates that lead to substituted products . The specific pathways and molecular targets depend on the nature of the reactions and the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the ethynylcyclobutyl group.
Ethynylbenzene: Contains an ethynyl group but lacks the methoxy and cyclobutyl groups.
Methoxytoluene: Similar methoxy substitution but with a methyl group instead of ethynylcyclobutyl
Uniqueness
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclobutyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(1-ethynylcyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-14(9-6-10-14)12-15-11-13-7-4-3-5-8-13/h1,3-5,7-8H,6,9-12H2 |
Clé InChI |
MGQFKEIWFKCTOI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCC1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


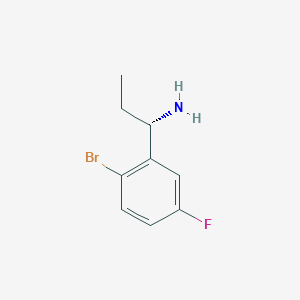
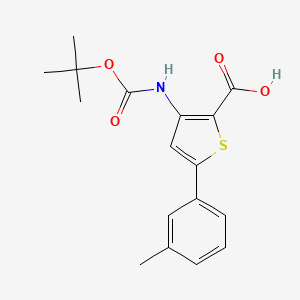
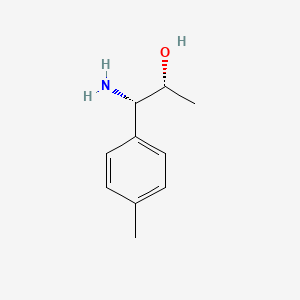
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
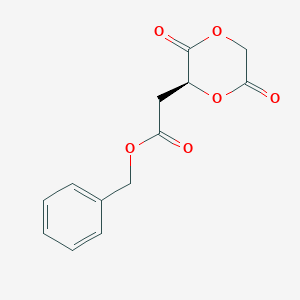

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
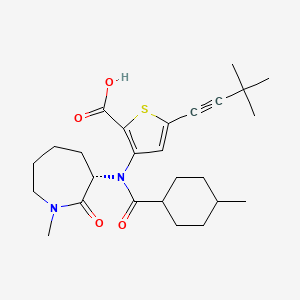

![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
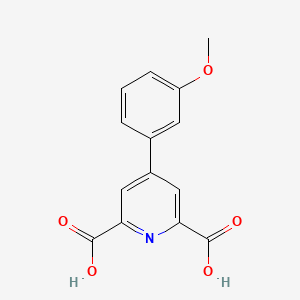
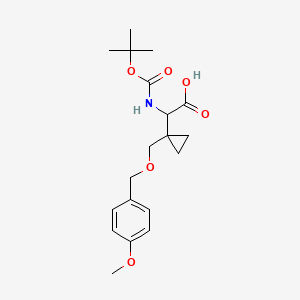
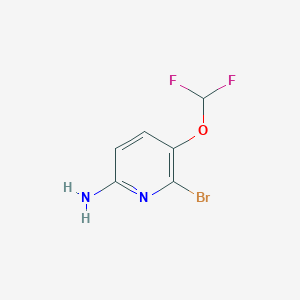
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
